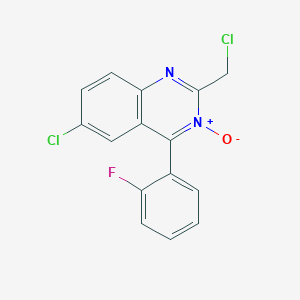

6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide

Overview

Description

“6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide” is a unique chemical compound with the linear formula C15H9Cl2FN2O . It’s provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

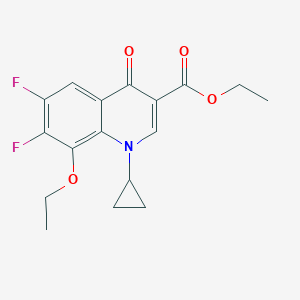

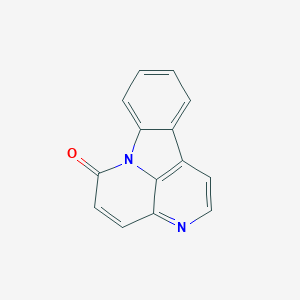

The molecular structure of this compound can be represented by the SMILES string: ClC1=CC2=C(N=C(CCl)N+=C2C3=CC=CC=C3F)C=C1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 323.15 g/mol . Other physical and chemical properties like density, melting point, boiling point are not available in the current resources.Scientific Research Applications

Synthesis of Benzodiazepine and Quinazoline Hydrazones : Hydrozines react with 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide to produce benzodiazepine and quinazoline hydrazones, with potential involvement of acetylating agents in their synthesis (Derieg, Fryer, & Sternbach, 1968).

Construction of Heterocycles with Potential Biological Activity : 2-Vinyl quinazoline 3-oxides are useful modular building blocks for constructing heterocycles derived from o-[amidoalkenyl]aryloximes, showcasing potential biological activity (Heaney & Lawless, 2007).

Synthesis of 6-Chloro-(Dichloro-, Trichloro)methyl-3-R-6,7-Dihydro-2H-[1,2,4]Triazino[2,3-c]quinazolin-2-ones : This involves refluxing with morpholine and DIPEA (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).

Potential Anti-inflammatory and Antibacterial Applications : Novel 3-(6-substituted-1, 3-benzothiazole-2-yl)-2-[(4-substituted phenyl) amino methyl] quinazolines-4 (3H)-ones have shown promising anti-inflammatory and antibacterial activity (Srivastav, Salahuddin, & Shantakumar, 2009).

Development of Fluorine-Substituted Tetrahydrobenzo[h]quinazolin-2-amine Derivatives : These derivatives exhibit potential anti-inflammatory activity, indicating their possible use in pharmaceutical formulations (Sun, Gao, Wang, & Hou, 2019).

Health and Safety Concerns : Quinazoline oxide, an intermediate in chlorodiazepoxide preparation, can cause dermatitis in workers, indicating a need for caution in occupational exposure (Rebandel & Rudzki, 1986).

Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine : This demonstrates potential biological activities in medicine (Ouyang, Chen, Wang, Sun, Zhu, & Xu, 2016).

Anticancer Activity of 2,3,7-Trisubstituted Quinazoline Derivatives : These derivatives target EGFR-tyrosine kinase, showing promise as potent antitumor agents (Noolvi & Patel, 2013).

Antimicrobial Activity of Substituted Quinazoline Derivatives : These derivatives exhibit antibacterial activity against Gram-positive bacteria and antifungal activity against Gram-negative bacteria (Chaitanya, Guguloth, Damodhar, & An, 2017).

Potential Use as a 99mTc Biomarker for EGFR-TK Imaging : Rhenium and technetium complexes bearing quinazoline derivatives show promise for developing diagnostic tools for EGFR-TK-related diseases (Fernandes, Santos, Santos, Pietzsch, Kunstler, Kraus, Rey, Margaritis, Bourkoula, Chiotellis, Paravatou‐Petsotas, & Pirmettis, 2008).

Safety And Hazards

The compound is classified under GHS07 and GHS09 hazard pictograms. It has hazard statements H317 - H400 and precautionary statements P261 - P272 - P273 - P280 - P302 + P352 - P333 + P313 . It’s classified as Aquatic Acute 1 - Skin Sens. 1 and stored under storage class code 11 - Combustible Solids .

properties

IUPAC Name |

6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-oxidoquinazolin-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FN2O/c16-8-14-19-13-6-5-9(17)7-11(13)15(20(14)21)10-3-1-2-4-12(10)18/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJMWTDLQYSQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CCl)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)quinazoline 3-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

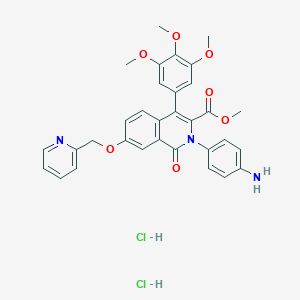

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)

![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)